Biapigenin

Beschreibung

Nomenclature and Chemical Classification

The precise identification and classification of a chemical compound are fundamental to scientific research. This section outlines the systematic naming conventions for 3,8'-Biapigenin, its classification as a biflavonoid, and its structural relationship to its monomeric precursor, apigenin (B1666066).

3,8'-Biapigenin is identified by several systematic and common names in chemical literature. Its formal name under IUPAC (International Union of Pure and Applied Chemistry) nomenclature is 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. nih.gov Another systematic name frequently used is 5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-[3,8′-bi-4H-1-benzopyran]-4,4′-dione. caymanchem.comsigmaaldrich.comsigmaaldrich.com

The compound is also known by various synonyms, including I3,II8-Biapigenin and biapigenin. nih.govsigmaaldrich.comnih.gov These diverse naming conventions are crucial for identifying the compound across different databases and scientific publications.

Table 1: Chemical Identifiers for 3,8'-Biapigenin

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one nih.gov |

| CAS Number | 101140-06-1 nih.govcaymanchem.commedchemexpress.com |

| Molecular Formula | C30H18O10 nih.govcaymanchem.com |

| Molecular Weight | 538.46 g/mol sigmaaldrich.com |

| PubChem CID | 10414856 nih.gov |

3,8'-Biapigenin belongs to the class of organic compounds known as biflavonoids. Biflavonoids are complex natural products characterized by a structure composed of two flavonoid units linked together. These units are typically joined by a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) bond. In the case of 3,8'-Biapigenin, the two flavonoid monomers are linked via a C-C bond.

This classification places it within the broader group of polyphenols and flavonoids, which are secondary metabolites commonly found in plants. medchemexpress.commedchemexpress.com Other examples of biflavonoids include amentoflavone (B1664850) and hinokiflavone. caymanchem.com

The name "this compound" indicates its structural origin: it is a dimeric form of the flavone (B191248) apigenin. cymitquimica.com Apigenin (4′,5,7-trihydroxyflavone) is a well-known flavonoid found in numerous fruits and vegetables. encyclopedia.pubmdpi.com 3,8'-Biapigenin is formed by the coupling of two apigenin molecules. researchgate.net The linkage occurs between the C-3 position of one apigenin unit and the C-8' position of the second apigenin unit.

Apigenin itself is synthesized in plants through the phenylpropanoid pathway. encyclopedia.pub This pathway produces the flavanone (B1672756) naringenin, which is then oxidized by the enzyme flavone synthase to yield apigenin. encyclopedia.pubnih.gov The dimerization to form 3,8'-Biapigenin represents a further step in the biosynthetic diversification of flavonoids within the plant.

Natural Occurrence and Distribution

3,8'-Biapigenin is a naturally occurring compound synthesized by various plant species. Its presence is documented in several plant families, highlighting its role as a specialized metabolite.

3,8'-Biapigenin has been identified in a range of plants. nih.gov Besides its prominent occurrence in the Hypericum genus, it has also been reported in species such as Garcinia livingstonei. nih.gov Research into the chemical constituents of Hypericum thasium also led to the isolation of 3,8'-Biapigenin along with other flavonoids and benzophenone (B1666685) derivatives. biocrick.comchemfaces.com

Table 2: Selected Plant Sources of 3,8'-Biapigenin

| Plant Species | Family | Reference(s) |

|---|---|---|

| Hypericum perforatum L. | Hypericaceae | nih.govnih.govmedchemexpress.combiocrick.com |

| Hypericum thasium | Hypericaceae | biocrick.comchemfaces.com |

The most notable and widely studied source of 3,8'-Biapigenin is Hypericum perforatum L., commonly known as St. John's Wort. nih.govcaymanchem.commedchemexpress.commedchemexpress.com This plant is renowned for its complex phytochemical profile, which includes naphthodianthrones (like hypericin) and phloroglucinols (like hyperforin). mdpi.com

Scientific investigations have consistently isolated biflavonoids from the extracts of Hypericum perforatum. nih.gov The main biflavonoid identified in these studies was I3,II8-Biapigenin (3,8'-Biapigenin), which was isolated using techniques such as column chromatography and preparative thin-layer chromatography (TLC). nih.govthieme-connect.com Its structure was confirmed through various spectroscopic methods, including UV, ¹H-NMR, and ¹³C-NMR spectroscopy, as well as mass spectrometry. nih.gov The presence of this compound contributes to the rich and diverse chemical makeup of St. John's Wort. nih.govcaymanchem.com

Plant Sources and Species

Decussocarpus rospigliosii

A phytochemical investigation of the leaves of Decussocarpus rospigliosii led to the isolation of several derivatives of 3',8''-biapigenin. nih.gov Among the compounds identified was amentoflavone, which is a synonym for 3,8'-Biapigenin. wikipedia.orgnih.gov The study highlighted the presence of a series of biflavonoids within this plant species. nih.gov

Garcinia livingstonei

The fruits of Garcinia livingstonei, also known as the African mangosteen, have been identified as a source of 3,8'-biapigenin. nih.govresearchgate.netwikipedia.org A chemical analysis of the fruit extract revealed the presence of five biflavonoids, one of which was explicitly identified as 3,8″-biapigenin. nih.govresearchgate.net This was the first report of 3,8'-biapigenin being isolated from this particular species. nih.gov The genus Garcinia is known for being a rich source of various bioactive compounds, including biflavonoids. nih.govresearchgate.net

Marrubium and Ballota Species

Research into the flavonoid content of Marrubium and Ballota species, which belong to the Lamiaceae family, has indicated the presence of 3,8'-biapigenin. ut.ac.ir A study utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS) identified bi-flavone derivatives, including 3,8'-biapigenin, in these genera. ut.ac.irut.ac.ir Flavonoids are noted as primary chemical constituents of both Marrubium and Ballota species. ut.ac.irnih.gov

Scutellaria baicalensis

While Scutellaria baicalensis (Baikal skullcap) is a well-known source of various flavonoids like baicalein (B1667712) and baicalin, specific identification of 3,8'-Biapigenin in this plant is not prominently documented in the provided search results. nih.govmdpi.com Modern pharmacological studies have extensively focused on other flavonoid constituents of this plant for their various biological activities. nih.govmdpi.com

Ginkgo biloba (as a derivative of amentoflavone)

Ginkgo biloba is a significant natural source of biflavonoids, with 3,8'-biapigenin (amentoflavone) being a core constituent. wikipedia.orgnih.govnih.gov Many other biflavonoids found in ginkgo are considered derivatives of amentoflavone, where one or more of its six hydroxyl groups are replaced by a methoxyl group. nih.govnih.gov The five major biflavonoids in ginkgo—amentoflavone, bilobetin, ginkgetin, isoginkgetin (B1672240), and sciadopitysin—are all based on the amentoflavone structure. nih.gov These compounds have been a subject of interest in research concerning the chemical composition of ginkgo extracts. researchgate.nettaylorandfrancis.com

Selaginella sp. (as a derivative of amentoflavone)

Various species of the genus Selaginella are well-documented sources of 3,8'-biapigenin (amentoflavone). wikipedia.orgnih.govfrontiersin.org In fact, the compound was first isolated from Selaginella species. nih.gov Amentoflavone is a major biflavonoid in plants of the Selaginellaceae family. nih.govscienceopen.com Like in Ginkgo biloba, other biflavonoids found in Selaginella can be considered derivatives of the core amentoflavone structure. frontiersin.org

Other Identified Sources

Beyond the species detailed above, 3,8'-biapigenin (amentoflavone) has been identified in a wide array of other plants. Over 120 plant species are known to contain this biflavonoid. nih.gov Notable examples include Hypericum perforatum (St. John's Wort) and members of plant families such as Clusiaceae, Cupressaceae, and Euphorbiaceae. nih.govnih.govwikipedia.orgcaymanchem.commedchemexpress.com

Data Tables

Table 1: Natural Sources of 3,8'-Biapigenin

| Plant Species/Genus | Family | Part of Plant |

| Decussocarpus rospigliosii | Podocarpaceae | Leaves |

| Garcinia livingstonei | Clusiaceae | Fruits |

| Marrubium species | Lamiaceae | Aerial Parts |

| Ballota species | Lamiaceae | Aerial Parts |

| Ginkgo biloba | Ginkgoaceae | Leaves |

| Selaginella species | Selaginellaceae | Whole Plant |

| Hypericum perforatum | Hypericaceae | Not specified |

Phytogeographical Distribution

The presence of 3,8'-Biapigenin in the plant kingdom is primarily documented in a few specific genera. The distribution of these plants defines the phytogeographical range of this compound. The primary plant sources include species from the genera Hypericum, Garcinia, and Selaginella. nih.gov

Hypericum perforatum (St. John's Wort): This species is a major source of 3,8'-Biapigenin. medchemexpress.com Native to large parts of Europe, West and Central Asia, North Africa, and China, H. perforatum has become naturalized worldwide in temperate climates. researchgate.netwikipedia.org It is commonly found in meadows, open woods, and along roadsides. usda.gov In North America, it is widespread, particularly in the eastern provinces of Canada and throughout the United States, where it was first recorded in Pennsylvania in 1793. canadensys.netusda.gov

Hypericum thasium : Another source of 3,8'-Biapigenin, H. thasium has a much more restricted distribution. It is a Balkan endemic, found natively in Southeastern Europe, specifically in Bulgaria, Greece, and the European part of Turkey. wikimedia.orgbas.bgeuroplusmed.org It typically grows in dry, grassy, and stony areas. bas.bg

Garcinia livingstonei (African Mangosteen): This tree is also known to contain 3,8'-Biapigenin. nih.gov It is widely distributed across the warmer regions of Africa, with a range extending from Somalia and Guinea in the north down to just north of Durban, South Africa. sanbi.org It is prevalent in the Limpopo and Zambezi River valleys and is found in various habitats, including scrubland, open woodland, and along rivers. sanbi.orgworldagroforestry.org

Selaginella tamariscina : This species of spikemoss is another documented source of the compound. caymanchem.com Its native distribution ranges from the Russian Far East to Central and South Malesia. plazi.org It is found in various environments within this extensive geographical area. wikipedia.org

Table 2: Plant Sources and Native Distribution of 3,8'-Biapigenin

| Plant Species | Common Name | Family | Native Geographical Distribution | Source(s) |

| Hypericum perforatum | St. John's Wort | Hypericaceae | Europe, West & Central Asia, North Africa, China | researchgate.netwikipedia.org |

| Hypericum thasium | Hypericaceae | Southeastern Europe (Balkan Peninsula) | wikimedia.orgbas.bg | |

| Garcinia livingstonei | African Mangosteen | Clusiaceae | Tropical and Southern Africa | sanbi.orgworldagroforestry.org |

| Selaginella tamariscina | Selaginellaceae | Russian Far East to Central & South Malesia | plazi.org |

Historical Context of Discovery and Research

The discovery and characterization of 3,8'-Biapigenin are rooted in the broader scientific investigation of the chemical constituents of medicinal plants, particularly Hypericum perforatum. The first formal report of the isolation and structural elucidation of 3,8'-Biapigenin (referred to as I3,II8-Biapigenin in the publication) was in 1987 by R. Berghöfer and M. Hölzl. thieme-connect.comnih.gov Their research, published in Planta Medica, detailed the isolation of biflavonoids from a Soxhlet extract of H. perforatum using column chromatography and preparative thin-layer chromatography (TLC). nih.gov They successfully determined the structure of the main biflavonoid compound using spectroscopic methods, including UV, ¹H-NMR, ¹³C-NMR, and mass spectrometry. thieme-connect.comnih.gov

Following its discovery, research into 3,8'-Biapigenin and other biflavonoids from Hypericum species continued, driven by the longstanding use of these plants in traditional medicine. thieme-connect.com By the early 2000s, scientific interest had expanded to its pharmacological properties. A study published in 2000 by R.S. Obach investigated the inhibitory effects of constituents from St. John's wort, including biflavonoids, on human cytochrome P450 enzymes. caymanchem.com

Subsequent research further illuminated the compound's potential. In 2008, a study by Silva et al. identified 3,8'-Biapigenin as one of the neuroprotective compounds in Hypericum perforatum against excitotoxic insults. caymanchem.com The first total synthesis of I3,II8-biapigenin was reported in a 2017 publication, providing a method for its chemical production and confirming its structure. rsc.org These and other studies have gradually built a body of knowledge around this specific biflavonoid, distinguishing its activities from the complex mixture of phytochemicals present in its natural sources.

Structure

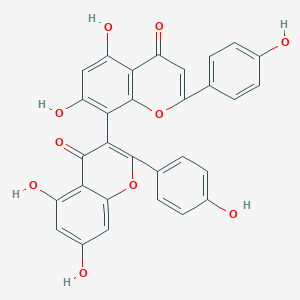

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMTZLKUHMPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318358 | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101140-06-1 | |

| Record name | Biapigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259 - 261 °C | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Extraction Methodologies

Traditional Extraction Techniques

Traditional extraction methods for natural products typically involve the use of organic solvents and often require considerable time and solvent volume. These methods rely on the principle of dissolving the target compound from the solid plant matrix into a suitable solvent based on solubility and mass transfer kinetics derpharmachemica.comresearchgate.netnih.gov.

Organic Solvent Extraction

Organic solvent extraction is a fundamental technique where plant material is steeped in an organic solvent or a mixture of solvents. The choice of solvent is crucial and is often guided by the principle of "like dissolves like," meaning polar solvents are used for polar compounds and non-polar solvents for non-polar compounds nih.gov. Alcohols such as ethanol (B145695) and methanol (B129727) are commonly used universal solvents in phytochemical investigations researchgate.net. Factors influencing the efficiency of organic solvent extraction include the solvent properties, particle size of the plant material, solvent-to-solid ratio, temperature, and extraction duration researchgate.net.

Reflux Extraction

Reflux extraction is a method that utilizes volatile organic solvents heated to their boiling point. The solvent vapor is condensed and returned to the extraction vessel, allowing for repeated contact between the solvent and the raw material derpharmachemica.combohrium.com. This continuous cycle enhances the extraction rate and can reduce solvent usage compared to simple maceration derpharmachemica.com. However, the prolonged heating time involved in reflux extraction may not be suitable for compounds that are easily degraded by heat derpharmachemica.com.

Percolation Extraction

Percolation is a continuous process where the solvent flows slowly through a column packed with the plant material derpharmachemica.comnih.govbohrium.com. The solvent, known as the menstrum, is allowed to pass through the bed of powdered plant material, dissolving the soluble constituents as it descends nih.gov. The enriched solvent (percolate) is collected, and fresh solvent is continuously added until the extraction is complete nih.gov. This method is considered more efficient than maceration and is suitable for thermolabile constituents due to the absence of prolonged heating nih.gov. Studies comparing percolation to other methods like Soxhlet extraction for volatile components have shown varying yields depending on the specific compounds being extracted derpharmachemica.com.

Soxhlet Extraction

Soxhlet extraction is a type of continuous reflux extraction that employs a specialized apparatus derpharmachemica.comnih.govbohrium.com. The solvent is heated in a flask, vaporizes, and travels up to a condenser, where it cools and drips into a thimble containing the solid sample derpharmachemica.com. As the solvent fills the thimble, the target compounds are dissolved. When the liquid level in the thimble reaches a certain point, a siphon mechanism is activated, draining the solvent back into the boiling flask, leaving the extracted compounds behind derpharmachemica.com. This process is repeated, allowing for efficient extraction with a smaller volume of solvent compared to simple reflux derpharmachemica.com. Soxhlet extraction is often used for extracting phenolic compounds derpharmachemica.com. Research has specifically reported the isolation of 3,8'-Biapigenin from the Soxhlet extract of Hypericum perforatum, followed by chromatographic purification nih.gov.

Advanced and Green Extraction Techniques

In response to the limitations of traditional methods, such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds, advanced and green extraction techniques have been developed bohrium.comsci-hub.semetabolomicsworkbench.org. These methods often aim to improve efficiency, reduce solvent usage, and minimize environmental impact sci-hub.semetabolomicsworkbench.org.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is an advanced technique that utilizes high-frequency ultrasound waves to enhance the extraction of bioactive compounds from plant matrices sci-hub.seplantaedb.combio-integration.org. The mechanism of UAE is primarily based on acoustic cavitation, where ultrasonic waves create and collapse microbubbles in the solvent bio-integration.org. This cavitation generates localized high temperatures, pressures, and shear forces, which can disrupt plant cell walls, increase solvent penetration into the matrix, and improve mass transfer of the target compounds into the solvent bio-integration.orgnih.gov.

UAE offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and often higher extraction yields bio-integration.orgnih.gov. It is considered a green extraction technique due to its potential to use less hazardous solvents and lower energy input metabolomicsworkbench.orgnih.gov. UAE has been successfully applied to the extraction of various phytochemicals, including polyphenols, flavonoids, and carotenoids bio-integration.orgnih.gov. While specific detailed research findings solely focused on optimizing UAE for 3,8'-Biapigenin extraction were not extensively detailed in the provided snippets, reviews on biflavonoid extraction highlight UAE as a promising technique nih.gov. The efficiency of UAE is influenced by parameters such as ultrasound amplitude, sonication time, temperature, and the solid-to-solvent ratio, which require optimization for maximum recovery of bioactive compounds plantaedb.com.

Research indicates that advanced techniques like UAE, sometimes combined with green solvents such as deep eutectic solvents (DES) or ionic liquids (IL), can achieve higher yields of biflavonoids, including derivatives of amentoflavone (B1664850) (which is structurally related to 3,8'-Biapigenin), in shorter times and with reduced solvent consumption compared to conventional methods nih.gov. For instance, UAE-IL has been reported to yield more biflavonoids from Ginkgo biloba compared to UAE-ethanol, infiltration, and percolation extraction nih.gov.

While specific quantitative data tables for the extraction yield of 3,8'-Biapigenin across all these methods were not consistently available in the provided search results, the general principles and reported applications to similar flavonoid and biflavonoid compounds suggest the applicability and relative advantages of these techniques. Traditional methods like Soxhlet extraction have been successfully used for the isolation of 3,8'-Biapigenin, while advanced techniques like UAE represent a move towards more efficient and sustainable extraction processes for this and other valuable phytochemicals.

Summary of Extraction Techniques for Flavonoids and Biflavonoids (General Findings)

| Extraction Technique | Principle | Typical Solvents Used | Advantages | Disadvantages |

| Organic Solvent Extraction | Dissolution based on solubility and mass transfer | Ethanol, Methanol, Hexane, etc. | Simple, widely applicable | Can be time-consuming, requires large solvent volumes |

| Reflux Extraction | Continuous extraction with heated and condensed solvent | Volatile organic solvents | Improved extraction rate, reduced solvent usage (vs maceration) | Prolonged heating may degrade thermolabile compounds |

| Percolation Extraction | Continuous flow of solvent through a packed bed | Aqueous and non-aqueous | More efficient than maceration, suitable for thermolabile compounds | Requires specific apparatus, can be slower than Soxhlet |

| Soxhlet Extraction | Continuous extraction via repeated siphoning of fresh solvent | Organic solvents | High efficiency, less solvent usage (vs reflux) | Prolonged heating can degrade thermolabile compounds, not suitable for all matrices |

| Ultrasound-Assisted Extraction | Acoustic cavitation enhances mass transfer and cell disruption | Various, including green solvents | Reduced time and solvent, higher yields, energy efficient, eco-friendly | Potential degradation of sensitive compounds, scalability challenges, equipment cost |

Note: This table summarizes general findings for flavonoid and biflavonoid extraction based on the provided sources and may not reflect specific optimized conditions or yields solely for 3,8'-Biapigenin in all cases.

Detailed Research Findings (Example for Biflavonoids including Amentoflavone, a related compound)

Research comparing different extraction methods for 3'-8'' biflavonoids (a class that includes 3,8'-Biapigenin) has shown variations in yield and efficiency. For instance, studies on Ginkgo biloba have compared traditional methods like percolation with advanced techniques such as UAE combined with ionic liquids (IL). These comparisons indicate that UAE-IL can lead to higher yields of biflavonoids like amentoflavone, bilobetin, ginkgetin, and isoginkgetin (B1672240) in a shorter extraction time compared to traditional methods nih.gov. Similarly, Microwave-Assisted Extraction (MAE) combined with IL has shown improved yields of amentoflavone from S. sinensis compared to conventional methods, with reduced solvent consumption nih.gov. While direct comparative data specifically for 3,8'-Biapigenin across a wide range of methods is limited in the provided snippets, the trends observed for other biflavonoids suggest that advanced techniques like UAE offer significant advantages in terms of efficiency and sustainability for the extraction of this class of compounds.

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a method that utilizes enzymes to break down plant cell walls, facilitating the release of intracellular compounds. While the provided search results discuss various extraction techniques for bioactive compounds, specific detailed applications of EAE for the extraction of 3,8'-Biapigenin or quantifiable data on its yield using this method were not prominently featured.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) employs microwave energy to heat solvents and plant tissues, enhancing the kinetics of extraction. nih.gov This technique is recognized for advantages such as shorter extraction times, reduced solvent consumption, and higher extraction rates compared to traditional methods. nih.govsapub.org MAE has been applied to extract bioactive compounds from various plant matrices. sapub.orgsciopen.com A review mentions the establishment of MAE methods for hyperforin (B191548) and biapigenin from St John's Wort, a source of 3,8'-Biapigenin. polyu.edu.hk MAE can work through dipolar rotation and ionic conduction mechanisms, which help to rupture cell walls and release compounds into the solvent. sciopen.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses liquid solvents at high temperatures and pressures below their critical points. csic.esmdpi.com This enhances the solubility and diffusion rate of target compounds and reduces solvent viscosity and surface tension. mdpi.com PLE is considered a green extraction technique with advantages such as being quick, using less solvent, and being suitable for thermosensitive compounds. mdpi.comresearchgate.netnih.gov Studies have utilized PLE for the extraction of phenolic compounds, including biflavonoids, from plant sources like Schinus terebinthifolius. researchgate.net Optimization of PLE parameters such as temperature, static time, and solvent composition is crucial for efficient extraction. researchgate.netnih.gov

Ionic Liquids (IL) and Deep Eutectic Solvents (DES)

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are explored as environmentally friendly alternatives to conventional organic solvents for the extraction of bioactive compounds. peerj.comrsc.orgresearchgate.netmdpi.comnih.gov DESs, in particular, are often composed of natural metabolites and exhibit low toxicity and high biodegradability. peerj.comresearchgate.netmdpi.com These solvents can interact with target molecules through hydrogen bonding and electrostatic interactions, facilitating their isolation from plant materials. researchgate.net ILs and DESs can be coupled with innovative extraction techniques like MAE and Ultrasound-Assisted Extraction (UAE) to improve selectivity and increase extraction yields. rsc.orgmdpi.com While ILs and DESs show promise for extracting polyphenols and flavonoids, specific detailed studies focusing solely on the extraction of 3,8'-Biapigenin using these methods were not extensively provided in the search results. However, reviews indicate their application for extracting biflavonoids from other plant species. mdpi.com

Purification and Isolation Strategies

Following the initial extraction, purification steps are necessary to isolate 3,8'-Biapigenin from the complex mixture of compounds present in the crude extract. Chromatographic techniques are fundamental in achieving high purity. mdpi.comiipseries.orgjsmcentral.org

Chromatographic Techniques

Chromatography is a widely used technique for the isolation, purification, and identification of compounds in a mixture based on their differential partitioning between a mobile and a stationary phase. iipseries.org Various chromatographic methods are employed in the isolation of phytoconstituents from medicinal plants, including column chromatography and Thin-Layer Chromatography (TLC). iipseries.orgjsmcentral.org Preparative or semi-preparative TLC can be used to obtain larger amounts of a compound of interest after initial separation. mdpi.com For instance, semi-preparative TLC has been used in the isolation of 3,8'-biapigenin from Hypericum perforatum extracts. mdpi.comnih.govoup.com Column chromatography, often using stationary phases like Sephadex LH 20 or silica (B1680970) gel, is also a common step in the isolation process of biflavonoids. nih.govnih.govthieme-connect.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and high-resolution chromatographic technique extensively used for the separation, identification, and quantification of compounds in complex mixtures. iipseries.orgjsmcentral.org HPLC is particularly well-suited for the analysis and purification of flavonoids and polyphenols, including biflavonoids like 3,8'-Biapigenin. iipseries.orgscialert.net Analytical and preparative HPLC are employed to obtain pure compounds. jsmcentral.org 3,8'-Biapigenin has been identified and isolated using HPLC techniques, often coupled with detectors like diode array detection (DAD) or mass spectrometry (MS/MS). nih.govoup.com Semi-preparative HPLC with automatic fraction collection systems has been used for the purification of related biflavones. nih.gov Analytical standards of I3,II8-Biapigenin (a synonym for 3,8'-Biapigenin) are quantified using HPLC. chemicalbook.com

While specific detailed parameters for HPLC purification of 3,8'-Biapigenin can vary depending on the source and desired purity, general approaches involve using C18 columns and mobile phases composed of mixtures of solvents like methanol, acetonitrile, and water, often with the addition of a modifier like formic acid. scialert.netnih.gov Detection is typically performed using UV or PDA detectors at wavelengths suitable for flavonoids. oup.comscialert.net

Two-dimensional Preparative Normal Phase/Reversed Phase HPLC-DAC

Two-dimensional (2D) preparative HPLC, particularly systems combining normal phase and reversed phase chromatography with dynamic axial compression (DAC) columns, offers enhanced separation power for complex mixtures. This approach leverages the orthogonality of different chromatographic modes to achieve high purity.

The two-dimensional preparative normal phase/reversed phase HPLC-DAC system has been highlighted as a core technique for the precise and reliable isolation of biflavonoids. mdpi.com This state-of-the-art system is suitable for large-scale production, capable of isolating dozens or even hundreds of milligrams of biflavonoids within a short period, such as 30 minutes, with purity exceeding 99.0%. mdpi.com While the cited research specifically mentions the isolation of bilobetin, ginkgetin, and isoginkgetin from Ginkgo biloba using this method, it underscores the technique's efficacy for isolating 3'-8''-biflavones, a class to which 3,8'-biapigenin belongs. mdpi.com The use of orthogonal chromatographic modes in 2D systems is a key strategy for effectively eliminating difficult impurities, including structural isomers and analogues. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple and versatile chromatographic technique often used for the analysis and preliminary separation of compounds from plant extracts. It can also be employed in a preparative mode (preparative TLC) to isolate larger quantities of target compounds.

TLC has been utilized in the isolation of 3,8'-biapigenin from natural sources. In studies focusing on Hypericum perforatum, semi-preparative TLC was employed to isolate bioactive fractions containing 3,8'-biapigenin after initial bioautography screening. mdpi.comnih.govoup.com This bioassay-guided approach allows for the targeted isolation of compounds with specific biological activity. Preparative TLC has also been used for the isolation of I3,II8-Biapigenin (3,8'-biapigenin) from Hypericum perforatum following column chromatography. nih.gov Conventional thin layer chromatography is recognized as a method for the separation and isolation of amentoflavone (3,8'-biapigenin). mdpi.com For preparative or semi-preparative TLC, the sample is applied as a wide band on the plate and developed under selected conditions. mdpi.com After development and solvent evaporation, bands corresponding to the desired compounds are scraped off along with the stationary phase and then eluted with an appropriate solvent. mdpi.com TLC can also be used for analytical purposes to observe amentoflavone. scialert.net

Here is a summary of isolation methods and associated findings:

| Method | Plant Source(s) Mentioned | Key Findings / Application |

| Semi-preparative HPLC | Garcinia xanthochymus, Rhus chalepensis, Hypericum perforatum | Used for purification after initial chromatography; specific mobile phases and conditions reported; suitable for isolating flavonoids. nih.govresearchgate.netscialert.netacs.org |

| Two-dimensional Preparative Normal Phase/Reversed Phase HPLC-DAC | Ginkgo biloba (for other biflavonoids) | Efficient for large-scale isolation of biflavonoids; high purity (>99.0%) and yield (dozens to hundreds of milligrams) achievable; utilizes orthogonal separation modes. mdpi.comnih.gov |

| Thin-Layer Chromatography (TLC) | Hypericum perforatum | Used in analytical and semi-preparative modes; often coupled with bioautography; bands scraped and eluted for isolation. scialert.netmdpi.comnih.govoup.comnih.govmdpi.com |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 3,8'-Biapigenin, providing valuable information about its structure.

HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely used for the identification and analysis of 3,8'-Biapigenin in complex mixtures, such as plant extracts. scialert.netnih.govoup.com This hyphenated technique allows for the separation of 3,8'-Biapigenin from other compounds before its detection and fragmentation in the mass spectrometer. Studies utilizing HPLC-MS/MS have identified 3,8'-biapigenin in various plant sources, including Hypericum perforatum. nih.govoup.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of polar molecules like flavonoids. ESI-MS of 3,8'-Biapigenin typically yields characteristic molecular ions. In negative ion mode ESI-MS, a prominent deprotonated molecule ion [M-H]- is observed at m/z 537.077521, corresponding to the chemical formula C30H18O10. eujournal.org In positive ion mode, the protonated molecule ion [M+H]+ is observed at m/z 539.09. nih.govmassbank.eu MS/MS fragmentation of these ions provides further structural details through the analysis of fragment ions. For instance, in negative ion mode, fragment ions at m/z 451, 443, 417, 371, 343, 332, 308, 294, 268, 239, 224, 213, 210, 195, 167, 152, 119, and 109 have been reported. ut.ac.ir

Here is a summary of MS data for 3,8'-Biapigenin:

| MS Technique | Ion Mode | Observed Ion | m/z | Proposed Formula | Reference |

| ESI-MS | Negative | [M-H]- | 537.077521 | C30H18O10 | eujournal.org |

| LC-ESI-QTOF (MS2) | Negative | [M-H]- | 537.0823 | nih.gov | |

| LC-ESI-ITTOF (MS) | Positive | [M+H]+ | 539.09000 | C30H18O10 | massbank.eu |

| LC-ESI-QTOF (MS2) | Positive | [M+H]+ | 539.09 | nih.gov | |

| FD-MS | Not specified | M+ | 538 | thieme-connect.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of 3,8'-Biapigenin, providing information about the arrangement of atoms and their connectivity. scialert.netthieme-connect.com Due to its dimeric nature, 3,8'-biapigenin can exhibit duplicate or split signals in NMR spectra, reflecting the slightly different chemical environments of the two apigenin (B1666066) units, particularly near the C-C linkage. mdpi.com

1D NMR (e.g., 1H NMR, 13C NMR, DEPT)

One-dimensional NMR techniques, such as 1H NMR and 13C NMR, provide characteristic signals for the protons and carbons in the 3,8'-Biapigenin molecule. 1H NMR spectra show distinct peaks corresponding to the protons in the aromatic rings, hydroxyl groups, and the vinylic proton. scialert.net Small differences in 1H NMR shifts compared to reference compounds can occur, potentially due to factors like tautomerism depending on the solvent used (e.g., CD3OD). thieme-connect.com 13C NMR spectroscopy provides signals for each unique carbon environment, aiding in the assignment of the carbon skeleton. scialert.netthieme-connect.com The characteristic peak for the central quaternary carbon atom in the 13C NMR spectrum of related compounds lies in the region between 185 and 189 ppm. rsc.org

Reported 1H NMR data for amentoflavone (B1664850) (3,8'-Biapigenin) in CD3OD at 600 MHz include signals at δ 6.18 (1H, br s, H-6), 6.38 (1H, s, H-6''), 6.40 (1H, br s, H-8), 6.59 (1H, s, H-3''), 6.60 (1H, s, H-3), and signals for the B-ring protons. scialert.net

2D NMR (e.g., HMQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity between atoms and assigning signals in the complex spectra of biflavonoids. researchgate.netcore.ac.ukresearchgate.net HMQC experiments correlate proton signals with the carbons to which they are directly attached, while HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. core.ac.uk These correlations are vital for establishing the C-C linkage between the two apigenin units at the 3 and 8' positions. researchgate.net Detailed analysis of 2D NMR data, including HMBC experiments, has been used to infer the involvement of C-3 (from one apigenin unit, often denoted as ring I) and C-8 (from the other apigenin unit, often denoted as ring II) in the interflavonoid linkage. researchgate.net

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a compound, including the precise bond lengths and angles. While obtaining suitable crystals for X-ray analysis of complex natural products like 3,8'-Biapigenin can be challenging, X-ray crystallography has been used to confirm the structures of related biflavonoids and synthetic intermediates, which can support the structural assignments of 3,8'-Biapigenin. rsc.orgresearchgate.netnih.gov For example, X-ray diffraction has been used to confirm the structure of desoxydicranolomin, a biflavone. nih.gov The structures of key intermediates in the total synthesis of I3,II8-biapigenin have also been confirmed by single-crystal X-ray analysis. researchgate.net

Diode Array Detection (DAD)

Diode Array Detection (DAD) is a commonly used technique in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis and identification of compounds like 3,8'-biapigenin in complex mixtures, such as plant extracts. DAD allows for the acquisition of full UV-Vis spectra across a range of wavelengths simultaneously as compounds elute from the HPLC column. This provides valuable information for peak identification and purity assessment.

HPLC-DAD has been employed in the analysis of Hypericum perforatum (St. John's Wort) extracts, where 3,8'-biapigenin was identified alongside other flavonoids and compounds acs.orgoup.com. The use of DAD enables the recording of UV-Vis spectra in the range of 190-450 nm or 200-800 nm, allowing for the characteristic absorption patterns of 3,8'-biapigenin to be captured acs.orgscispace.com. Chromatograms are often acquired at specific wavelengths relevant to flavonoids, such as 240, 280, 330, and 350 nm, to optimize the detection of these compounds scispace.com. The combination of retention time from HPLC and the specific UV-Vis spectrum obtained by DAD helps in the tentative identification of 3,8'-biapigenin by comparison with authentic standards or literature data acs.org.

Furthermore, HPLC-DAD can be coupled with Mass Spectrometry (MS), such as ESI-MS, to provide complementary information on the molecular weight and fragmentation pattern of the detected compounds, confirming their identity oup.comscispace.comcardiff.ac.uk. This hyphenated technique is powerful for the comprehensive characterization of natural products in complex matrices.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like flavonoids and biflavonoids. The UV-Vis spectrum of 3,8'-biapigenin exhibits characteristic absorption maxima that are indicative of its flavonoid structure and the presence of hydroxyl groups and the interflavonoid linkage.

Studies on the UV-Vis spectrum of 3,8'-biapigenin (also referred to as I3,II8-biapigenin or amentoflavone in some contexts) in methanol (B129727) have reported absorption maxima (λmax) at specific wavelengths researchgate.netthieme-connect.com. These maxima correspond to the electronic transitions within the molecule's chromophores.

Based on available research, the UV-Vis spectral data for 3,8'-biapigenin in methanol are typically observed around:

| Solvent | λmax (nm) | log ε (L·mol⁻¹·cm⁻¹) | Reference |

| Methanol | 268 | 4.20 | researchgate.net |

| 338 | 3.80 | researchgate.net | |

| Methanol | 269 | - | thieme-connect.com |

| 292 sh | - | thieme-connect.com | |

| 332 | - | thieme-connect.com |

Note: "sh" indicates a shoulder peak.

The presence of these absorption bands and their specific wavelengths and intensities are crucial for the identification and characterization of 3,8'-biapigenin. Shifts in these maxima upon the addition of shift reagents (such as AlCl₃, NaOAc, NaOAc/H₃BO₃) can provide further information about the position and nature of hydroxyl groups on the flavonoid core thieme-connect.com. For instance, the UV spectrum of 3,8'-biapigenin in the presence of AlCl₃ showed shifts to 260 sh, 275, 300 sh, 348, and 388 nm, while with NaOAc, maxima were observed at 270, 290 sh, and 340 nm thieme-connect.com. With NaOAc/H₃BO₃, the spectrum showed maxima at 270, 285 sh, and 335 nm thieme-connect.com. These shifts help confirm the presence and location of free hydroxyl groups at specific positions on the flavonoid rings.

The UV-Vis spectral data, particularly when combined with techniques like DAD in HPLC, are fundamental in the process of isolating and identifying 3,8'-biapigenin from natural sources and confirming its structural integrity.

Chemical Synthesis Approaches

Total Synthesis Strategies

Total synthesis strategies for 3,8'-biapigenin have been reported, often utilizing a sequence of reactions including regioselective functionalization and various coupling methodologies to construct the biaryl linkage. One reported total synthesis of I3,II8-biapigenin (3,8'-biapigenin) and ridiculuflavone A involves key steps such as regioselective iodination, Sonogashira reaction, and rhodium-catalyzed oxidative coupling. researchgate.netdntb.gov.uarsc.org These strategies aim to achieve the selective formation of the C-C bond between the two apigenin (B1666066) units at the desired 3 and 8' positions.

Regioselective Iodination

Regioselective iodination of apigenin derivatives is a crucial step in preparing precursors for coupling reactions. Achieving selectivity is important as apigenin has multiple positions where electrophilic substitution can occur. One method described for the regioselective iodination of an apigenin derivative at the 6-position involves thallium-assisted iodination of apigenin 7,4'-dimethyl ether. google.com This approach provided efficient access to 6-iodoapigenin trimethyl ether with almost exclusive regioselectivity by exploiting the ortho-directing capabilities of thallium(I) salts. google.com Another approach for regioselective iodination of flavonoids utilizes N-iodosuccinimide (NIS) under neutral conditions, where the regioselectivity (C-6 vs C-8 iodination) is influenced by the protection pattern of the C-5 and C-7 hydroxyl groups. researchgate.net

Sonogashira Reaction

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.orgscirp.orgorganic-chemistry.org This reaction has been identified as a key step in the total synthesis of I3,II8-biapigenin. researchgate.netdntb.gov.ua While the specific details of the Sonogashira coupling in the context of 3,8'-biapigenin synthesis from the cited sources are limited without access to the full text, the Sonogashira reaction is a versatile tool for forming C-C bonds and is often employed in the synthesis of complex molecules, including natural products. libretexts.orgwikipedia.org The reaction typically involves a palladium catalyst, a copper co-catalyst, and a base, and can be carried out under relatively mild conditions. libretexts.orgwikipedia.orgorganic-chemistry.org

Rhodium-Catalyzed Oxidative Coupling

Rhodium-catalyzed oxidative coupling is another key step reported in the total synthesis of I3,II8-biapigenin. researchgate.netdntb.gov.uarsc.org Rhodium-catalyzed oxidative coupling reactions often involve C-H activation and can be used to form new C-C bonds. rsc.orgnih.govrsc.org While the precise mechanism and substrates involved in the rhodium-catalyzed oxidative coupling for 3,8'-biapigenin synthesis require detailed examination of the referenced literature, this methodology provides a route to construct the biaryl linkage between the two apigenin units.

Other Coupling Reactions

Various other coupling reactions, particularly palladium-catalyzed cross-coupling reactions, are widely used in the synthesis of biaryl compounds, including biflavonoids. mdpi.comnih.govresearchgate.netresearchgate.net These methods offer flexible strategies for forming the carbon-carbon bonds necessary to link the two flavonoid units.

Suzuki Homo-coupling

Suzuki homo-coupling is a variation of the Suzuki reaction that involves the coupling of two identical organoboron compounds. While the provided search results specifically mention Suzuki homo-coupling in the context of synthesizing bichalcones researchgate.net, a subclass of flavonoids, its direct application in the synthesis of 3,8'-biapigenin is not explicitly detailed in the immediate snippets. However, homo-coupling can be a side reaction in Suzuki-Miyaura cross-coupling if not carefully controlled, particularly in the presence of Pd(II) species without aryl/vinyl/alkyl ligands. yonedalabs.com

Ullmann Coupling

The Ullmann reaction is a classic copper-catalyzed coupling reaction historically used for the synthesis of symmetric biaryls from aryl halides. organic-chemistry.orgwikipedia.org Ullmann-type reactions have been extended to include the copper-promoted conversion of aryl halides with various nucleophiles, such as phenols, to form aryl ethers, and can also be applied to C-C bond formation. organic-chemistry.orgwikipedia.org While the classic Ullmann coupling typically requires high temperatures and stoichiometric amounts of copper, modern variations utilize soluble copper catalysts and milder conditions. organic-chemistry.orgwikipedia.org

In the context of biflavonoid synthesis, Ullmann coupling or Ullmann-type synthesis has been explored for the dimerization of flavonoid units. For instance, Ullmann-type synthesis has been used to create C-C linked bichalcones by dimerizing bromo chalcone (B49325) units. researchgate.net Although direct application of a classic Ullmann coupling specifically for the 3,8'-biapigenin linkage is not explicitly detailed in the provided search results, the principle of copper-catalyzed C-C coupling of halogenated aromatic systems is relevant to biflavonoid synthesis. One review mentions Ullmann coupling of halogenated flavones as one of the reported pathways for biflavonoid synthesis. smujo.id

Enzymatic Synthesis (if applicable)

The biosynthesis of flavonoids in nature is a complex process, and while the in vivo pathways are not fully elucidated for all biflavonoids, in vitro approaches are being investigated to understand these processes. smujo.id Biflavonoids are considered to be formed through the dimerization of two flavonoid units. smujo.id While the search results mention the natural occurrence of 3,8'-biapigenin in plants nih.gov, and that it is a polyketide synthase-derived biflavonoid caymanchem.com, specific details on its enzymatic synthesis pathway or in vitro enzymatic synthesis methods were not prominently found within the provided snippets. However, the existence of biflavonoids in plants suggests the involvement of enzymatic machinery for their dimerization.

Semi-synthesis and Derivatization

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce desired derivatives or related compounds. Derivatization refers to the process of converting a chemical compound into a product of similar chemical structure, referred to as a derivative.

Semi-preparative techniques, such as semi-preparative Thin-Layer Chromatography (TLC), are used to isolate larger amounts of compounds from natural extracts for further analysis or modification. mdpi.com 3,8'-Biapigenin has been isolated from natural sources like Hypericum perforatum using semi-preparative TLC, indicating that isolation from plant material can serve as a starting point for semi-synthesis or derivatization studies. mdpi.com

Derivatization of flavonoids is a common practice for various purposes, including structural elucidation and improving biological activity or solubility. unair.ac.id While the provided information does not detail specific derivatization reactions applied to 3,8'-biapigenin, the general principles of flavonoid derivatization could be applied. The structural features of 3,8'-biapigenin, including its hydroxyl groups and the C2-C3 double bonds in each flavone (B191248) unit, offer potential sites for derivatization reactions such as methylation, acetylation, or hydrogenation. mdpi.com For example, hydrogenation of the C2-C3 double bonds in biflavones can lead to naturally occurring hydrogenated derivatives. mdpi.com

Pharmacological and Biological Activities

Antimicrobial Activities

3,8'-Biapigenin has demonstrated notable antimicrobial properties, showing activity against both bacteria and fungi mdpi.comresearchgate.net.

Antibacterial Activity

Studies have identified 3,8'-Biapigenin as one of the compounds contributing to the antibacterial activity observed in plant extracts oup.comnih.govmdpi.com.

Research utilizing techniques such as thin-layer chromatography-direct bioautography (TLC-DB) has identified 3,8'-Biapigenin as an antibacterial compound in Hypericum perforatum extracts active against Staphylococcus aureus oup.comnih.govmdpi.com. Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a bacterium of significant clinical importance oup.comnih.gov. Preliminary results from studies on related biflavonoids, such as binaringenin, also indicate interesting activity against S. aureus thieme-connect.com.

Studies have evaluated the antibacterial activity of Hypericum perforatum methanolic extracts, which contain 3,8'-biapigenin, against Staphylococcus aureus and Klebsiella pneumoniae. Using HPTLC-bioautography, zones corresponding to antibacterial activity were observed as light-yellow spots against a blue-violet background when the plates were exposed to bacterial suspensions and incubated mdpi.com. S. aureus was found to be more susceptible to the activity of the methanolic extract compared to K. pneumoniae mdpi.com.

Antifungal Activity

3'-8''-biflavones, including amentoflavone (B1664850) (3,8'-biapigenin), have shown strong antimicrobial effects against pathogenic fungi in several studies mdpi.comnih.gov.

Research has investigated the antifungal activity of 3,8'-Biapigenin and other 3'-8''-biflavones against various mycotoxigenic fungi, such as Alternaria alternata, Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides nih.gov. The antifungal activity was found to be dependent on the tested concentration and the specific fungal species nih.gov. Some studies on Hypericum species, known to contain 3,8'-biapigenin, have also reported broad antifungal activity against a range of fungi, including Candida strains researchgate.net. Acetone root extract of Biophytum sensitivum, which contains 3,8''-biapigenin, exhibited significant antifungal activity against Aspergillus flavus ijpsr.com.

Amentoflavone, along with other biflavonoids, has been shown to affect the production of aflatoxins in Aspergillus flavus and A. parasiticus mdpi.com. Studies suggest that biflavonoids are generally more active in inhibiting aflatoxin production at lower concentrations compared to their monomeric counterparts, indicating that the dimeric structure may contribute to stronger activity mdpi.com. This suggests a potential for biflavonoids, including 3,8'-Biapigenin, in developing compounds to control aflatoxin contamination mdpi.com.

Antiviral Activities

3,8'-Biapigenin and related biflavonoids have demonstrated antiviral activities against a range of viruses google.comresearchgate.netnih.gov. Studies have shown that amentoflavone (3,8'-biapigenin) has antiviral activity against influenza A subtypes H1N1 and H3N2, influenza B, and herpes simplex virus 1 lipidmaps.org.

Antioxidant Activities

Inhibition of Mitochondrial Lipid Peroxidation

Research indicates that 3,8'-Biapigenin possesses the ability to inhibit mitochondrial lipid peroxidation. Studies have shown that this compound can reduce mitochondrial lipid peroxidation caused by oxidative stress induced by ADP plus iron. europa.euresearchgate.net This suggests a protective effect on mitochondrial membranes against oxidative damage. The EC50 value for the lipid peroxidation inhibition potential of biapigenin has been reported as 5.10 ± 1.11 μM. frontiersin.org

Free Radical Scavenging

The free radical scavenging properties of 3,8'-Biapigenin have been investigated. While some studies on Hypericum species extracts indicated that phenolic compounds within the extracts exhibited radical scavenging properties, according to HPLC-DPPH profiles, I-3,II-8-biapigenin (another name for 3,8'-Biapigenin) did not exhibit radical scavenging properties in that specific assay. thieme-connect.com However, other sources suggest that 3,8''-Biapigenin can modulate intracellular ROS production, indicating some level of interaction with reactive oxygen species. chemfaces.comchemfaces.com

Neuroprotective Effects

3,8'-Biapigenin has demonstrated neuroprotective effects in various preclinical studies. europa.eufrontiersin.orgcaymanchem.comjournalejmp.com It is considered one of the phenolic compounds from Hypericum perforatum that contributes to protection against neuronal excitotoxicity and mitochondrial dysfunction. europa.eufrontiersin.org

Reversal of Cell Death in Neurons

Studies have shown that 3,8'-Biapigenin can reverse cell death induced by excitotoxic insults in isolated neurons. Specifically, it has been reported to reverse cell death induced by kainate and NMDA in isolated rat embryonic hippocampal neurons when used at a concentration of 10 µM. caymanchem.com This suggests a potential to protect neurons from damage caused by excessive stimulation of glutamate (B1630785) receptors.

Modulation of Mitochondrial Bioenergetics and Calcium Homeostasis

3,8'-Biapigenin has been shown to modulate mitochondrial bioenergetics and calcium homeostasis. europa.eufrontiersin.orgjournalejmp.comresearchgate.net It can significantly affect mitochondrial bioenergetics and decrease the capacity of mitochondria to accumulate calcium. europa.euresearchgate.net this compound modulates the mitochondrial permeability transition pore, reducing calcium burden and contributing against excitotoxic insults. researchgate.netresearchgate.net It has been found to significantly decrease adenosine (B11128) diphosphate (B83284) (ADP)-induced membrane depolarization and increase repolarization in isolated rat brain mitochondria. researchgate.netresearchgate.net

The neuroprotective action of this compound appears to be mainly mediated by its effects on mitochondrial bioenergetics and calcium uptake. researchgate.net

Effects on Anxiety and Brain Cell Activity (preclinical studies)

While the search results primarily highlight neuroprotective effects related to excitotoxicity and mitochondrial function, some information touches upon effects relevant to brain activity. Amentoflavone, a biflavonoid structurally related to 3,8'-Biapigenin, has been shown in preclinical studies to attenuate anxiety stimulated by a GABAA receptor antagonist (flumazenil). mdpi.com Although this is not directly about 3,8'-Biapigenin, it suggests a potential area for investigation into the effects of related biflavonoids on anxiety and brain cell activity.

Anticancer Potential

Biflavonoids, including those with a 3-8'' linkage like 3,8'-Biapigenin, have attracted attention for their potential as anticancer agents. chemoprev.orgconicet.gov.ardoaj.orgmdpi.com They have shown cytotoxic/anticancer activity in cancer cells while having little effect on normal cell proliferation, suggesting a potential therapeutic window. conicet.gov.ar

In silico studies have explored the potential of 3,8-Biapigenin as an anticancer agent, particularly in the context of cervical cancer, by modulating multiple signaling pathways. chemoprev.orgdoaj.orgresearchgate.net Bioinformatics and molecular docking studies have been conducted to determine the binding affinity of 3,8-Biapigenin with proteins relevant to cervical cancer. chemoprev.orgdoaj.orgresearchgate.net Based on online prediction tools, these compounds were thought to have low cervical anticancer potential when tested on a laboratory scale, but the in silico studies suggest potential as a chemopreventive agent. chemoprev.orgdoaj.org

3,8''-Biapigenin is also noted for its ability to modulate intracellular ROS production, which can be relevant in the context of cancer as ROS play a complex role in cancer development and treatment. chemfaces.comchemfaces.com

Modulation of Multiple Signaling Pathways

Beyond the specific enzyme and receptor interactions, 3,8'-biapigenin's ability to modulate intracellular ROS production suggests an influence on signaling pathways related to oxidative stress. biocrick.comchemfaces.com Its interaction with CYP enzymes highlights its potential impact on drug metabolism pathways. caymanchem.com

Inhibition of Specific Cancer Cell Lines (e.g., HCT-116, HeLa)

Research indicates that 3,8'-Biapigenin, also referred to as amentoflavone (a bisapigenin coupled at 8 and 3' positions), exhibits anticancer activity. scialert.net Biflavonoid extracts, including 3,8'-biapigenin, have shown significant inhibitory effects on the growth rates of HCT-116 (human colon carcinoma) and HeLa (human cervical carcinoma) cell lines. chemoprev.orgresearchgate.netmdpi.com Studies have reported cytotoxicity against HeLa cells with an IC50 value of 20.0 µM. researchgate.net

Synergistic Effects with Chemotherapeutic Agents

While the provided search results mention the cytotoxic activity of 3,8'-biapigenin and compare the selectivity of extracts containing it to doxorubicin (B1662922) mdpi.com, direct information specifically detailing synergistic effects of isolated 3,8'-biapigenin with chemotherapeutic agents is not explicitly present in the provided snippets.

Metabolic Regulation

3,8'-Biapigenin demonstrates activity relevant to metabolic regulation, particularly concerning glucose metabolism.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

3,8'-Biapigenin has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). caymanchem.comnetascientific.commedkoo.comglpbio.cn PTP1B is a negative regulator of the growth promoting cascade induced by tyrosine kinase receptors, including those activated by insulin. scialert.net Inhibition of PTP1B by 3,8'-biapigenin could potentially dysregulate these downstream pathways. scialert.net The IC50 value for PTP1B inhibition by 3,8'-biapigenin is reported as 4.5 µM. caymanchem.comnetascientific.commedkoo.com Amentoflavone, which is described as bisapigenin coupled at 8 and 3' positions or 3,8 this compound, is also noted as a PTP1B inhibitor. scialert.net Docking studies suggest amentoflavone interacts with the allosteric site of PTP1B, wrapping around Phe280 and forming hydrophobic interactions with Phe196 and Leu192. koreascience.kr

Glucose Uptake Stimulation in Adipocyte Cells

3,8'-Biapigenin has been shown to stimulate glucose uptake in 3T3-L1 adipocyte cells. caymanchem.comnetascientific.comsci-hub.selabchem.com.my This effect was observed at concentrations of 5 µM and 10 µM. caymanchem.comnetascientific.comlabchem.com.my At a concentration of 10 µM, 3,8'-biapigenin stimulated 2-NBDG uptake by 1.44-fold compared to the control. sci-hub.se

Aldose Reductase Inhibition (as amentoflavone derivative)

Amentoflavone, described as a biflavonoid characterized by bis-apigenin coupling at 8 and 3′ positions or 3′,8″-biapigenin, has been explored for its potential role as an aldose reductase inhibitor. preprints.orgpreprints.org Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and is implicated in diabetic complications. preprints.orgpreprints.orgdbpia.co.krresearchgate.netnih.gov Computational studies, such as molecular docking, have predicted favorable binding interactions between amentoflavone and aldose reductase, suggesting potential inhibitory effects. preprints.orgpreprints.orgresearchgate.net In vitro studies have also shown amentoflavone to have strong inhibitory activity against rat lens aldose reductase. dbpia.co.kr

Enzyme Modulation

3,8'-Biapigenin has demonstrated inhibitory effects on a range of enzymes, suggesting potential pharmacological relevance.

Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP3A4, CYP2C9, CYP1A2)

3,8'-Biapigenin is known to inhibit several cytochrome P450 (CYP) isoforms, which are crucial enzymes involved in drug metabolism. scialert.netijbi.org.incaymanchem.comtargetmol.com Studies have shown that it inhibits CYP3A4, CYP2C9, and CYP1A2. caymanchem.com The inhibition constants (Ki) for these isoforms have been reported. caymanchem.com

| CYP Isoform | Ki (µM) |

| CYP3A4 | 0.038 |

| CYP2C9 | 0.32 |

| CYP1A2 | 0.95 |

These findings suggest that 3,8'-Biapigenin has the potential to interact with the metabolism of drugs that are substrates for these CYP enzymes. ijbi.org.inresearchgate.net

Phosphodiesterase (PDE) Inhibition

Biflavones, including 3,8'-Biapigenin (also referred to as amentoflavone in some contexts), have been reported to act as inhibitors of phosphodiesterase (PDE) enzymes. scialert.netnih.govaip.org PDEs are intracellular enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various cellular processes. scialert.netaip.orgpoltekkes-kaltim.ac.id Research on 3'-8''-biapigenin derivatives isolated from Decussocarpus rospigliosii showed strong inhibitory activity on several PDE isoforms, with one derivative exhibiting selective and potent inhibition of the PDE4 isoform. nih.gov

Human Cathepsin B Inhibition

3,8'-Biapigenin (amentoflavone) has been identified as an inhibitor of human cathepsin B. scialert.netresearchgate.nettargetmol.com Cathepsin B is a lysosomal cysteine protease. researchgate.net One study reported an IC50 value of 1.75 µM for the inhibition of human cathepsin B by amentoflavone, suggesting it may act as a non-selective cysteine protease inhibitor. researchgate.net

Mammalian Alkaline Phosphatase Inhibition (as chromone (B188151) derivative)

While the provided context specifically mentions "chromone derivative" in relation to mammalian alkaline phosphatase inhibition, it's relevant to note that 3,8'-Biapigenin is a biflavonoid, which contains chromone structures. nih.gov Studies on dimeric chromones bridged by a carbonyl group have shown inhibitory activity against mammalian alkaline phosphatases. rsc.org However, the direct inhibitory activity of 3,8'-Biapigenin itself on mammalian alkaline phosphatase is not explicitly detailed in the provided search results in the same manner as the carbonyl-bridged chromone dimers. Alkaline phosphatases are a family of enzymes involved in hydrolyzing phosphate (B84403) monoesters. nih.govbocsci.com

Monoamine Oxidase (MAO) Inhibition (as related compound)

While 3,8'-Biapigenin itself is not consistently highlighted as a primary MAO inhibitor in the provided results, related flavonoids found in plants like Hypericum perforatum have shown MAO inhibitory activity. nih.govmdpi.commedchemexpress.com For example, apigenin (B1666066), the monomer unit of 3,8'-Biapigenin, has been identified as a principal MAO-inhibitory constituent in propolis extracts, showing more potent inhibition of MAO-B than galangin (B1674397) and approximately 1.7-fold selectivity for MAO-A over MAO-B. nih.gov Extracts of Hypericum perforatum have also demonstrated inhibition of human MAO-A. mdpi.comresearchgate.net

Effects on Thrombosis

Research has explored the potential effects of flavonoids, including 3,8'-Biapigenin, on thrombosis. Some flavonoids have been shown to inhibit protein disulfide isomerase (PDI), an enzyme essential for normal thrombosis, and these inhibitors have demonstrated efficacy as antithrombotics in clinical studies. nih.govresearchgate.net In a study evaluating flavonoids for their ability to inhibit SARS-CoV-2 main protease (Mpro), 3,8'-Biapigenin was identified as one of four new flavonoid inhibitors of Mpro with IC50 values ranging from 5-15 µM. nih.govresearchgate.net However, in a Vero-E6-based assay of SARS-CoV-2 replication, 3,8'-Biapigenin did not inhibit viral replication at a concentration of 50 µM. nih.govresearchgate.netsciencegate.app The same study also evaluated these Mpro inhibitors for their ability to inhibit PDI, but 3,8'-Biapigenin was not highlighted as a potent PDI inhibitor in this context; another compound, PGHG, showed the most potent PDI inhibition. nih.govresearchgate.net

Protein Disulfide Isomerase (PDI) Inhibition

Research has explored the potential of 3,8'-biapigenin as an inhibitor of protein disulfide isomerase (PDI). PDI is an enzyme involved in protein folding and is considered essential for normal thrombosis. ashpublications.orgnih.govmdpi.com Flavonoid PDI inhibitors have been shown to block thrombus formation in vivo and have demonstrated efficacy as antithrombotics in clinical studies. ashpublications.orgnih.gov

In the context of identifying compounds that could potentially inhibit both SARS-CoV-2 main protease (Mpro) and PDI, a high-throughput screening of 1,020 diverse flavonoids was conducted. ashpublications.orgnih.gov This screening utilized a fluorescence-based Mpro substrate cleavage assay. ashpublications.orgnih.gov The analysis identified several new flavonoid inhibitors of Mpro, including 3,8'-biapigenin, with IC50 values ranging from 5-15 µM. ashpublications.orgnih.gov These compounds were found to be equally or more potent than previously identified flavonoid inhibitors of SARS-CoV-2 Mpro, such as baicalein (B1667712) and myricetin (B1677590). ashpublications.orgnih.gov

However, in a Vero-E6-based assay designed to assess SARS-CoV-2 replication, while some compounds like apigenin and baicalein showed inhibition, 3,8'-biapigenin, along with myricetin and amentoflavone, did not inhibit viral replication at a concentration of 50 µM. ashpublications.orgnih.govsciencegate.app Further evaluation of novel Mpro inhibitors for their ability to inhibit PDI revealed that while other compounds showed potent PDI inhibition, the specific PDI inhibitory activity of 3,8'-biapigenin in these assays was not highlighted as significant in the provided search results. ashpublications.orgnih.gov

3,8''-biapigenin has also been reported as a potent inhibitor of CYP3A4, a key enzyme in the metabolism of various compounds including steroid hormones, with an IC50 value of 0.08 μM. acs.org

Immunomodulatory Effects

Studies on Biophytum sensitivum, a plant from which 3,8''-biapigenin has been isolated, have indicated immunomodulatory properties of the plant extract. stuartxchange.org Research on the effect of B. sensitivum on cell-mediated immune response in normal and Ehrlich ascites tumor-bearing mice showed an immunomodulatory property of the plant. stuartxchange.org Additionally, a study suggested that B. sensitivum treatment could alter proinflammatory cytokine production and inhibit the activation and metastasis of tumor cells. stuartxchange.org While these findings relate to the plant extract, they suggest potential areas for investigation into the specific compounds within it, such as 3,8'-biapigenin. The genus Selaginella, another source of amentoflavone (identified as 3',8''-biapigenin), has also been reviewed for immunomodulatory studies of its natural products. core.ac.uk

Hormonal Regulation

The potential influence of 3,8'-biapigenin on hormonal regulation can be inferred from its activity as a potent inhibitor of CYP3A4. acs.org CYP3A4 is a major human enzyme responsible for the phase I metabolism of various substances, including steroid hormones. acs.org Inhibition of CYP3A4 activity has the potential to impair physiological mechanisms, including the endocrine system and the metabolism of endogenous hormones. acs.org Therefore, the potent inhibitory effect of 3,8'-biapigenin on CYP3A4 suggests a potential, albeit indirect, role in influencing hormonal regulation by affecting hormone metabolism.

Mechanisms of Action

Molecular Target Identification and Validation

Identifying the specific molecules or proteins that 3,8'-Biapigenin interacts with is crucial for understanding its therapeutic potential. Both computational and experimental methods are employed in this process.

Computational Approaches (e.g., Molecular Docking, in silico studies)

In silico studies, such as molecular docking, are widely used to predict the potential binding interactions between a compound and target proteins chemoprev.orgchemoprev.orgdergipark.org.tr. These methods leverage bioinformatics tools and databases to analyze the likely affinities and modes of binding chemoprev.orgdergipark.org.tr.

Studies using computational approaches have explored the potential of 3,8'-Biapigenin as an inhibitor of proteins involved in various diseases, including cervical cancer and leishmaniasis chemoprev.orgchemoprev.orgtandfonline.com. For instance, molecular docking studies investigating the cervical anticancer potential of 3,8'-Biapigenin identified CYP1A1 and AKR1C1 proteins as potential target receptors chemoprev.org. The docking score for the interaction between 3,8'-Biapigenin and AKR1C1 was reported to be -8.9 kcal/mol, which was the same as the comparator compound doxorubicin (B1662922) chemoprev.org.

Another study utilized in silico methods to evaluate 3,8'-Biapigenin against Leishmania major pteridine (B1203161) reductase 1 (LmPTR1), an enzyme essential for the parasite's survival tandfonline.com. Computational simulations suggested that specific hydrogen atoms on the conjugated ring system of 3,8'-Biapigenin showed high interaction with the LmPTR1 active site tandfonline.com.

Furthermore, in silico studies have been used to predict the potential anticancer activity of 3,8'-Biapigenin using tools like PASS (Prediction of Activity Spectra for Active Substances) online chemoprev.orgchemoprev.org. However, one study indicated that based on the online PASS prediction, 3,8'-Biapigenin was thought to have low cervical anticancer potential if tested on a laboratory scale chemoprev.orgchemoprev.org.

Molecular docking has also been employed to study the interaction of 3,8'-Biapigenin with SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication ashpublications.orgnih.gov. These studies identified 3,8'-Biapigenin as a flavonoid inhibitor of Mpro with an IC₅₀ value in the range of 5-15 µM ashpublications.orgnih.gov.

Here is a summary of potential molecular targets identified through computational studies:

| Potential Target Protein (Disease Context) | Molecular Docking Score (kcal/mol) | Comparator (Docking Score) | Reference |

| AKR1C1 (Cervical Cancer) | -8.9 | Doxorubicin (-8.9) | chemoprev.org |

| CYP1A1 (Cervical Cancer) | Not specified | Not specified | chemoprev.org |

| LmPTR1 (Leishmaniasis) | Interaction suggested by STD-NMR | Apigenin (B1666066) (no inhibition) | tandfonline.com |

| SARS-CoV-2 Mpro (COVID-19) | Not specified (IC₅₀ 5-15 µM) | Baicalein (B1667712), Myricetin (B1677590) | ashpublications.orgnih.gov |

In Vitro Assays

In vitro assays are experimental methods conducted in a laboratory setting to validate the biological activities and molecular targets suggested by computational studies or other research.

Experimental studies have investigated the effects of 3,8'-Biapigenin on various cellular processes and enzyme activities. For example, 3,8'-Biapigenin has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 4.5 µM and stimulate glucose uptake in 3T3-L1 adipocyte cells at concentrations of 5 and 10 µM caymanchem.com. It also inhibits cytochrome P450 (CYP) isoforms CYP3A4, CYP2C9, and CYP1A2 with Kᵢ values of 0.038, 0.32, and 0.95 µM, respectively caymanchem.com.